molecular formula C17H16ClN5O4 B2524136 Ethyl 2-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate CAS No. 895017-25-1

Ethyl 2-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate

Cat. No. B2524136
CAS RN: 895017-25-1
M. Wt: 389.8
InChI Key: BUVOZPSKLZNFPB-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 2-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate, is a complex organic molecule that appears to be related to various pyrazole and pyrimidine derivatives. These types of compounds are often studied for their potential applications in medicinal chemistry, particularly due to their diverse biological activities.

Synthesis Analysis

The synthesis of related pyrazole and pyrimidine derivatives has been described in several studies. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and acetylated to yield various acetylated products, which were then characterized using a range of spectroscopic methods . Similarly, other related compounds have been synthesized through condensation reactions, as seen with ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate , and through 3+2 annulation methods, as demonstrated with ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These methods provide a foundation for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of related compounds have been determined using single-crystal X-ray diffraction analysis. This technique allows for the precise determination of molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of these molecules . The molecular structure is often stabilized by various intermolecular interactions, such as hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

The reactivity of similar pyrazole and pyrimidine derivatives has been explored in several studies. For example, the reactions of ethyl 4-chloroacetoacetate with different amines and thiols have been investigated, leading to the formation of various cyclic and acyclic products . Additionally, the reaction mechanisms have been studied using computational methods, providing insights into the electronic factors that govern these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using a variety of techniques, including HPLC, FT-IR, NMR, and MS . These properties are influenced by the molecular structure and the nature of substituents on the pyrazole and pyrimidine rings. Theoretical calculations, such as DFT, have been used to predict and compare these properties with experimental data . Furthermore, the biological activities, such as antitumor and antiproliferative effects, have been evaluated, indicating the potential medicinal applications of these compounds .

Scientific Research Applications

Antimicrobial and Anticancer Agents

Novel Pyrazole Derivatives : A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, closely related to the requested compound. These synthesized compounds demonstrated significant in vitro antimicrobial and anticancer activities, with some showing higher anticancer activity than the reference drug doxorubicin. The findings suggest potential applications in developing new therapies targeting microbial infections and cancer cells. Read more.

Heterocyclic Chemistry Applications

Synthesis of Pyrazolopyrimidines Derivatives : Rahmouni et al. (2016) discussed the synthesis of a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which were obtained through the treatment of aminopyrazole with acetic anhydride, leading to compounds with significant anticancer and anti-5-lipoxygenase activities. This research highlights the compound's role in synthesizing heterocyclic derivatives with potential therapeutic uses. Read more.

Novel Synthesis Methods

Efficient Synthesis of Pyrazolo[3,4-b]pyridine Products : Ghaedi et al. (2015) achieved an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method could be pivotal in preparing N-fused heterocycle products, offering a new pathway for synthesizing compounds with potential biological activities. Read more.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with certain enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. For example, it could be studied for its potential use as a pharmaceutical drug, a dye, a chemical reagent, and so on .

properties

IUPAC Name

ethyl 2-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O4/c1-2-27-15(25)8-19-14(24)9-22-10-20-16-13(17(22)26)7-21-23(16)12-5-3-4-11(18)6-12/h3-7,10H,2,8-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVOZPSKLZNFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate

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